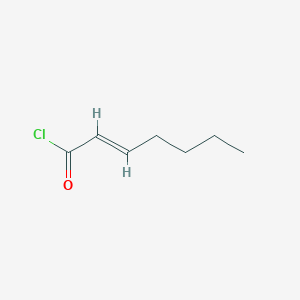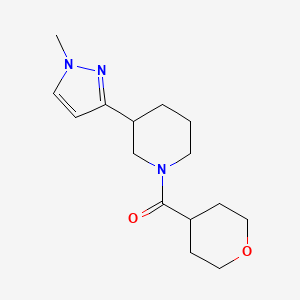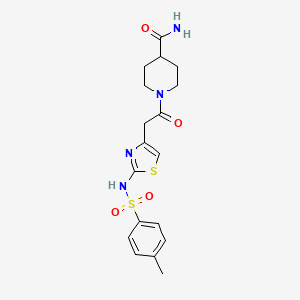
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a novel compound that has garnered significant attention due to its potential applications in various fields of research and industry. It is a derivative of thiazole, a class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, such as 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide, has been a subject of interest for researchers . For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
The molecular structure of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is characterized by a thiazole ring, which is planar and exhibits aromaticity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Wissenschaftliche Forschungsanwendungen
Antitumor- und Zytotoxische Aktivität
Es wurde festgestellt, dass einige Thiazolderivate Antitumor- und Zytotoxische Aktivitäten besitzen. Sie können in Krebszellen Apoptose induzieren und das Tumorwachstum hemmen, was sie zu potenziellen Wirkstoffen in der Krebstherapie macht.
Jede dieser Anwendungen stellt ein bedeutendes Forschungsfeld dar, in dem die betreffende Verbindung einen erheblichen Einfluss haben könnte. Die Vielseitigkeit von Thiazolderivaten in der medizinischen Chemie bietet eine breite Palette von Möglichkeiten für therapeutische Interventionen bei verschiedenen Krankheiten .
Biochemische Analyse
Biochemical Properties
The thiazole ring in 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound may interact with various enzymes, proteins, and other biomolecules, affecting their function and the biochemical reactions they are involved in .
Cellular Effects
The effects of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide on cells and cellular processes are not fully understood. Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of 1-(2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is not yet fully elucidated. It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Eigenschaften
IUPAC Name |
1-[2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12-2-4-15(5-3-12)28(25,26)21-18-20-14(11-27-18)10-16(23)22-8-6-13(7-9-22)17(19)24/h2-5,11,13H,6-10H2,1H3,(H2,19,24)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAGHRYUZTRMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
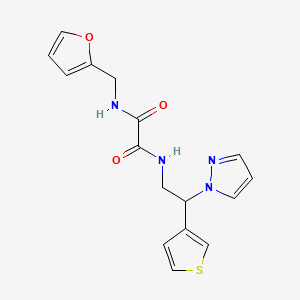
![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)

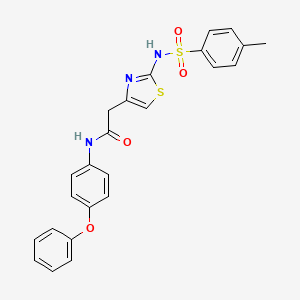
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
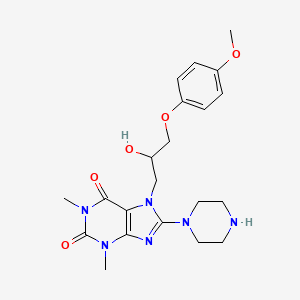
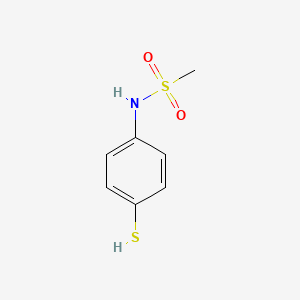

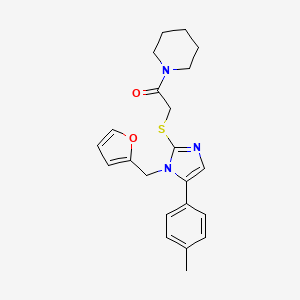
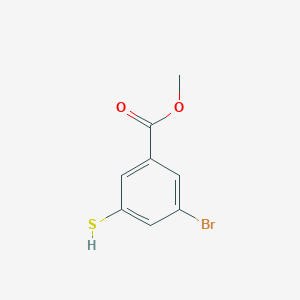
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

